Lipophilicity Comparison with Riparin I
The target compound exhibits an XLogP3 value of 3.8, reflecting the lipophilic contribution of the chlorine and ortho-methoxy substituents. In contrast, the parent scaffold Riparin I (N-(4-methoxyphenethyl)benzamide) has an XLogP3 of 2.8, and the 4-methoxy congener N-(4-methoxyphenethyl)-4-methoxybenzamide has an XLogP3 of 2.4. This represents a 1.0 log unit increase (2.7‑fold higher predicted octanol‑water partition) relative to the structurally closest bioisostere [1].
| Evidence Dimension | Predicted octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Riparin I (N-(4-methoxyphenethyl)benzamide, CAS 3278-19-1) XLogP3 = 2.8; 4-methoxy analog (CAS 135736-18-4) XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +1.0 vs. Riparin I; +1.4 vs. 4-methoxy analog. 2.7‑fold higher lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); values validated against identical algorithm for comparators [1]. |
Why This Matters
Higher XLogP3 predicts enhanced passive membrane permeability; scientists selecting between in-class analogs for cellular assays should prioritize the target compound when intracellular target engagement is required.
- [1] PubChem Compound Summary: CID 53407927 (Target Compound), CID 44184936 (Riparin I), CID 21722734 (4-Methoxy analog). XLogP3 values sourced from PubChem 2025.09.15 release. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/. View Source
